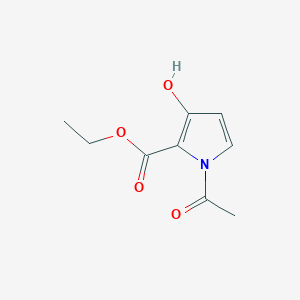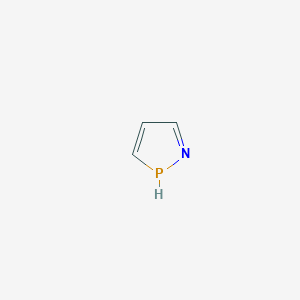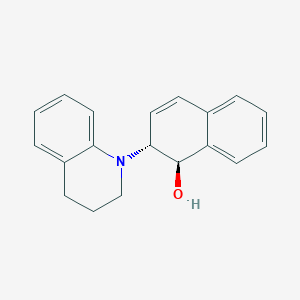![molecular formula C23H42N2O3 B14258916 N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide CAS No. 403856-72-4](/img/structure/B14258916.png)
N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide is a chemical compound with the molecular formula C23H46N2O It is an amide derivative of octadec-9-enoic acid, featuring a propyl chain with an oxoacetamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with 3-aminopropylamine, followed by the introduction of an oxoacetamido group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide can undergo various chemical reactions, including:
Oxidation: The double bond in the octadec-9-enamide moiety can be oxidized to form epoxides or diols.
Reduction: The oxoacetamido group can be reduced to an amine under appropriate conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, including as a ligand for receptors or enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxoacetamido group can form hydrogen bonds with active sites, while the hydrophobic octadec-9-enamide moiety can interact with lipid membranes or hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Dimethylamino)propyl]octadec-9-enamide: Similar structure but with a dimethylamino group instead of an oxoacetamido group.
Octadec-9-enamide: Lacks the propyl chain and oxoacetamido group.
Uniqueness
N-[3-(2-Oxoacetamido)propyl]octadec-9-enamide is unique due to the presence of both the oxoacetamido group and the long hydrophobic octadec-9-enamide chain. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
403856-72-4 |
|---|---|
Fórmula molecular |
C23H42N2O3 |
Peso molecular |
394.6 g/mol |
Nombre IUPAC |
N-[3-(oxaldehydoylamino)propyl]octadec-9-enamide |
InChI |
InChI=1S/C23H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-22(27)24-19-17-20-25-23(28)21-26/h9-10,21H,2-8,11-20H2,1H3,(H,24,27)(H,25,28) |
Clave InChI |
QWHAYZUKGZGYCH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)NCCCNC(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenyl-1H-cyclopenta[b]naphthalene](/img/structure/B14258833.png)

![9,9'-(Propane-1,2-diyl)bis(9-phosphabicyclo[4.2.1]nonane)](/img/structure/B14258840.png)
![2-[(2H-Pyrrol-2-ylidene)(2,4,6-trimethylphenyl)methyl]-1H-pyrrole](/img/structure/B14258854.png)
![6-Fluoro-1-[(4-methylphenyl)sulfonyl]-3-(1-piperazinyl)-1H-indazole](/img/structure/B14258860.png)

![tert-Butyl{3-[4-(3-iodopropyl)phenyl]propoxy}dimethylsilane](/img/structure/B14258894.png)

![7,7-Dimethyl-2,6-dioxaspiro[4.5]decane-1,3-dione](/img/structure/B14258897.png)
![Silane, tetrakis[3-(trichlorosilyl)propyl]-](/img/structure/B14258901.png)


![Thiophene, 2,5-bis[4-(2-thienyl)phenyl]-](/img/structure/B14258915.png)
![Acetic acid, [[1-(4-chlorophenyl)-3-oxo-3-phenylpropyl]thio]-, ethyl ester](/img/structure/B14258928.png)
